

Initial Investigations into the Safety Profile of 9-OH-Risperidone: A Technical Guide

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Compound of Interest

Compound Name: 9-OH-risperidone

Cat. No.: B018639

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-risperidone (**9-OH-risperidone**), also known as paliperidone, is the major active metabolite of the atypical antipsychotic risperidone.[1] Its development as a therapeutic agent in its own right was predicated on its similar pharmacological activity to the parent compound. [1] This technical guide provides an in-depth overview of the initial investigations into the safety profile of **9-OH-risperidone**, drawing from key preclinical and early clinical studies. The information presented herein is intended to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of antipsychotic compounds.

Mechanism of Action and Pharmacodynamics

The therapeutic effects of **9-OH-risperidone** in schizophrenia are thought to be mediated through a combination of dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptor antagonism.[1] It also exhibits antagonist activity at $\alpha 1$ and $\alpha 2$ adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its other effects, such as orthostatic hypotension.[1] Notably, paliperidone has no affinity for cholinergic muscarinic or $\beta 1$ - and $\beta 2$ -adrenergic receptors.[1] The pharmacological activity of the (+) and (-) enantiomers of paliperidone is qualitatively and quantitatively similar in vitro.[1]

Pharmacokinetics

Paliperidone is the primary active metabolite of risperidone, formed via hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The pharmacokinetics of the active moiety (risperidone + **9-OH-risperidone**) are similar in both extensive and poor metabolizers of CYP2D6.[3]

Pharmacokinetic Parameters of **9-OH-Risperidone**

Parameter	Value	Species	Notes
Half-life	~21 hours (extensive metabolizers), ~30 hours (poor metabolizers)	Human	Following oral administration of risperidone.[4]
Time to Steady State	5-6 days	Human	In extensive metabolizers following oral risperidone.[4][5]
Protein Binding	77%	Human	Primarily to albumin and α 1-acid glycoprotein.[2][4]
Volume of Distribution	1-2 L/kg	Human	For risperidone.[2][4]

Preclinical Safety Profile

A comprehensive preclinical toxicology program was conducted for paliperidone, including studies with its long-acting injectable formulation, paliperidone palmitate. These studies were generally conducted in compliance with Good Laboratory Practice (GLP) regulations.[1]

Acute and Repeat-Dose Toxicology

Repeat-dose toxicity studies were conducted in rats for up to 6 months and in dogs for up to 12 months.[5] The primary findings were consistent with the pharmacological activity of paliperidone, particularly effects related to elevated prolactin levels.[5] In rats, slight reductions in serum glucose were observed, while in dogs, a slight reduction in potassium was noted.[5]

Safety Pharmacology

Cardiovascular safety pharmacology studies in dogs revealed an increased heart rate, decreased blood pressure, and a slight prolongation of the QTc interval.[5] These effects are consistent with the drug's antagonist activity at adrenergic receptors.[5]

Genetic Toxicology

Paliperidone did not demonstrate genotoxic potential in a standard battery of tests.[1][5]

Summary of Genetic Toxicology Studies for Paliperidone

Assay	Test System	Results
Ames Reverse Mutation Test	S. typhimurium	Negative[1][5]
Mouse Lymphoma Assay	L5178Y mouse lymphoma cells	Negative[1][5]
In Vivo Rat Micronucleus Test	Rat bone marrow	Negative[1][5]

Carcinogenicity

Carcinogenicity studies of paliperidone itself were not performed; instead, data from studies with risperidone were used for regulatory submissions, as risperidone is extensively converted to paliperidone in rats, mice, and humans.[6] Studies with risperidone showed increases in pituitary gland adenomas, endocrine pancreas adenomas, and mammary gland adenocarcinomas in rodents, which are considered to be mediated by prolonged D2 antagonism and the resulting hyperprolactinemia.[7] A 24-month carcinogenicity study in rats with intramuscularly administered paliperidone palmitate also showed findings related to elevated prolactin, including an increase in mammary gland tumors.[8]

Reproductive and Developmental Toxicology

Fertility studies with orally administered paliperidone in rats showed no impact on male fertility at doses up to 2.5 mg/kg/day.[1] In female rats, while pregnancy rates were unaffected, there was an increase in pre- and post-implantation loss and a slight decrease in the number of live

embryos at a dose of 2.5 mg/kg, which also induced slight maternal toxicity.[1] The no-observed-adverse-effect level (NOAEL) for these effects was 0.63 mg/kg.[1]

Clinical Safety Profile

The clinical safety of **9-OH-risperidone** has been evaluated in numerous clinical trials for schizophrenia and other psychiatric disorders, utilizing various formulations including extended-release oral tablets and long-acting injectables.

Common Adverse Events

The most frequently reported adverse events in clinical trials of paliperidone are consistent with its pharmacological profile.

Incidence of Common Treatment-Emergent Adverse Events with Paliperidone Palmitate (1-Year Open-Label Study)

Adverse Event	Incidence (%)
Insomnia	7%[9]
Worsening of schizophrenia	6%[9]
Nasopharyngitis	6%[9]
Headache	6%[9]
Weight increase	6%[9]
Extrapyramidal symptoms (EPS)	6%[9]
Potentially prolactin-related AEs	3%[9]

Extrapyramidal Symptoms (EPS)

EPS are a known class effect of D2 receptor antagonists. The incidence of EPS with paliperidone has been systematically evaluated in clinical trials using standardized rating scales.

Incidence of Spontaneously Reported EPS-Related TEAEs (Pooled analysis of oral and LAI studies)

EPS Category	Paliperidone LAI (%)	Oral Paliperidone (%)
Tremor	Lower than oral	Higher than LAI[9]
Dystonia	Lower than oral	Higher than LAI[9]
Hyperkinesia	Similar to oral	Similar to LAI[9]
Parkinsonism	Lower than oral	Higher than LAI[9]
Dyskinesia	Lower than oral	Higher than LAI[9]
Anti-EPS Medication Use	12%	17%[9]

Metabolic Effects

Atypical antipsychotics, including paliperidone, have been associated with metabolic changes. Clinical monitoring of weight, glucose, and lipids is recommended.[1][10]

Prolactin Elevation

Hyperprolactinemia is a common finding with paliperidone due to its potent D2 receptor blockade.[10][11] Potentially prolactin-related adverse events such as gynecomastia, galactorrhea, and amenorrhea have been reported in clinical trials.[9][11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the initial safety studies of **9-OH-risperidone** are often proprietary and not fully available in the public domain. However, based on regulatory submission documents and publications, the following outlines the general methodologies employed.

Genetic Toxicology: Ames Test

- Principle: A bacterial reverse mutation assay to detect gene mutations.

- **Test System:** Various strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize histidine.
- **Methodology:** The bacterial strains are exposed to paliperidone at multiple concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a mutagenic potential.[\[1\]](#)[\[5\]](#)

In Vivo Rodent Micronucleus Assay

- **Principle:** An in vivo test to detect chromosomal damage or damage to the mitotic apparatus.
- **Test System:** Typically rats or mice.
- **Methodology:** Animals are treated with paliperidone, usually via the intended clinical route of administration or a route that ensures systemic exposure. Bone marrow or peripheral blood is collected at specific time points after treatment. Immature erythrocytes (polychromatic erythrocytes) are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to a vehicle control group indicates clastogenic or aneugenic potential.[\[12\]](#)[\[13\]](#)

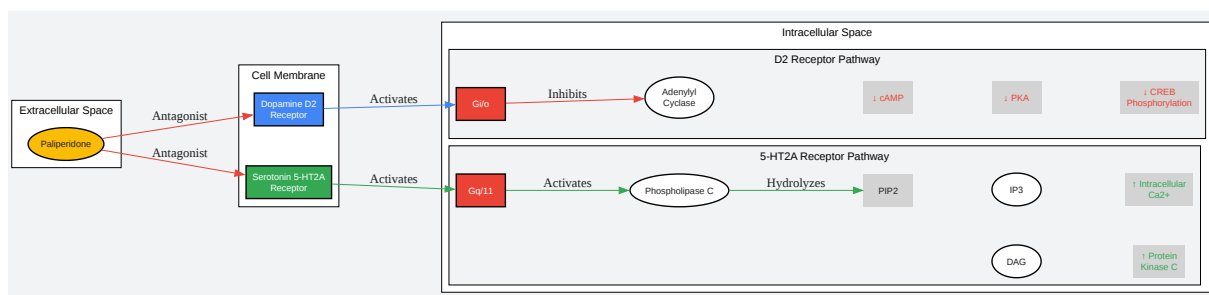
Clinical Trial Safety Assessments

- **Adverse Event Monitoring:** Spontaneous reporting of all adverse events by patients and caregivers, and solicitation of adverse events by investigators at each study visit.
- **Extrapyramidal Symptom (EPS) Assessment:** Regular administration of standardized rating scales:
 - **Abnormal Involuntary Movement Scale (AIMS):** To assess for tardive dyskinesia.[\[3\]](#)[\[14\]](#)
 - **Barnes Akathisia Rating Scale (BARS):** To assess for akathisia.[\[3\]](#)[\[14\]](#)
 - **Simpson-Angus Scale (SAS):** To assess for parkinsonism.[\[3\]](#)[\[14\]](#)

- Laboratory Monitoring:
 - Baseline: Fasting blood glucose, lipid profile, complete blood count, liver function tests, and renal function tests are recommended.[10]
 - Ongoing: Regular monitoring for changes in metabolic parameters (glucose, lipids), and prolactin levels.[10]
- Cardiovascular Monitoring: Regular measurement of vital signs (blood pressure, heart rate) and periodic electrocardiograms (ECGs) to monitor for changes such as QTc interval prolongation.[3]

Visualizations

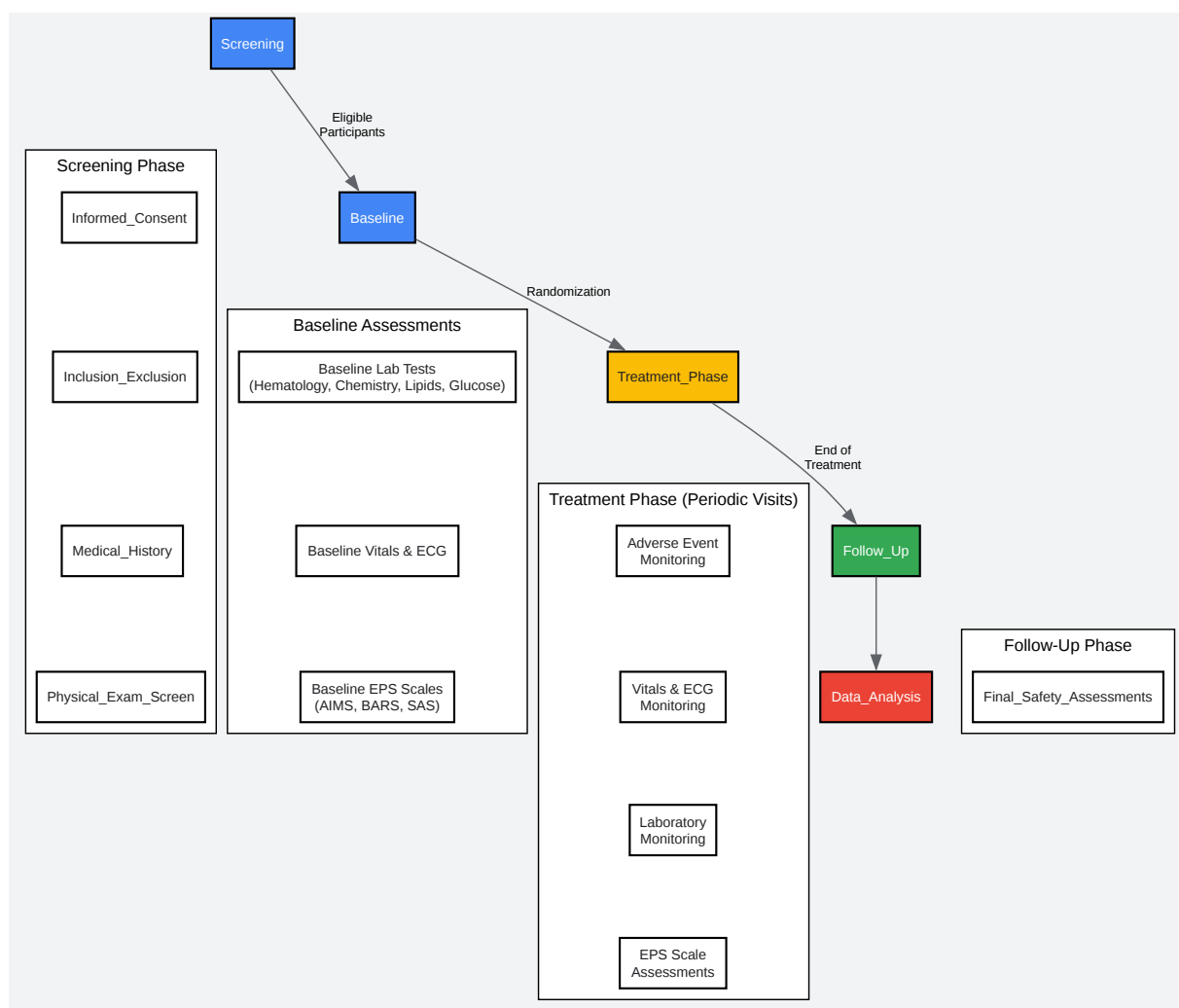
Signaling Pathways



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Caption: Simplified signaling pathways of **9-OH-risperidone** (paliperidone).

Experimental Workflow: Clinical Trial Safety Assessment



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Caption: General workflow for safety assessments in a typical paliperidone clinical trial.

Conclusion

The initial investigations into the safety profile of **9-OH-risperidone** (paliperidone) have established a comprehensive understanding of its potential risks, which are largely predictable based on its pharmacological properties as a potent D2 and 5-HT2A receptor antagonist. Preclinical studies have not revealed significant concerns regarding genotoxicity. The primary safety considerations identified in both preclinical and clinical studies include effects related to hyperprolactinemia, extrapyramidal symptoms, and metabolic changes. The long-acting injectable formulations introduce injection site reactions as an additional safety aspect. Ongoing safety monitoring in clinical practice is crucial for managing these known risks and ensuring the safe and effective use of paliperidone in the treatment of schizophrenia and other psychiatric disorders.

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